molecular formula C18H15N3S B4149247 N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine

N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine

Cat. No.: B4149247
M. Wt: 305.4 g/mol
InChI Key: OPPJLZNJJZMKBK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine is a chemical compound that features a thiazole ring and an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine typically involves the reaction of 4,5-dimethyl-1,3-thiazole with 9-chloroacridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.

    Industry: Limited applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and potentially leading to cell death. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)acridin-9-amine is unique due to the presence of both thiazole and acridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-acridin-9-yl-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-11-12(2)22-18(19-11)21-17-13-7-3-5-9-15(13)20-16-10-6-4-8-14(16)17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJLZNJJZMKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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